
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions. For instance, the synthesis of “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Another example is the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of NaOEt .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like single-crystal X-ray diffraction, 1H and 13C NMR, and FT-IR spectroscopy . Density functional theory (DFT) at the B3LYP/TZ2P level of theory has been used for geometry optimization and calculations of NMR shielding constants .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the starting material “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” underwent basic hydrolysis to yield the corresponding acid .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, “Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate” is a solid . The HOMO–LUMO energy levels have been constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .科学的研究の応用
Medicinal Chemistry and Drug Development
This compound’s structural features make it a potential candidate for drug design. Researchers explore its interactions with biological targets, such as enzymes or receptors, to develop novel pharmaceutical agents. By modifying its substituents, scientists can fine-tune its pharmacological properties, aiming for improved efficacy and reduced side effects .
Anticancer Agents
Triazole derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Researchers investigate whether 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can selectively target cancer cells while sparing healthy ones. Computational studies and in vitro assays guide these investigations .
Agrochemicals
The compound’s nitrile group suggests potential use as an agrochemical. Researchers explore its pesticidal properties, evaluating its effectiveness against pests and pathogens. Structural modifications can enhance its bioactivity and selectivity, making it a valuable lead compound for crop protection .
Materials Science
Triazole-based compounds often exhibit interesting electronic and optical properties. Scientists investigate whether 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can serve as a building block for organic semiconductors, sensors, or light-emitting materials. Its π-conjugated system may contribute to these applications .
Coordination Chemistry
The nitrogen-rich triazole ring can coordinate with metal ions. Researchers explore its potential as a ligand in coordination complexes. These complexes may find applications in catalysis, luminescence, or magnetic materials. The compound’s unique structure could lead to interesting supramolecular assemblies .
Computational Chemistry
Molecular modeling and quantum chemical calculations play a crucial role in understanding the compound’s properties. Researchers use computational tools to predict its reactivity, stability, and electronic structure. These insights guide experimental studies and aid in rational design .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-1-(4-methylphenyl)triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-3-5-10(6-4-8)15-9(2)11(7-12)13-14-15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCNUAJLKSCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
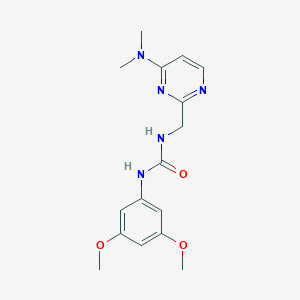

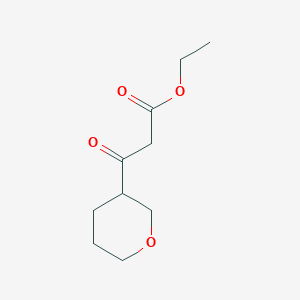
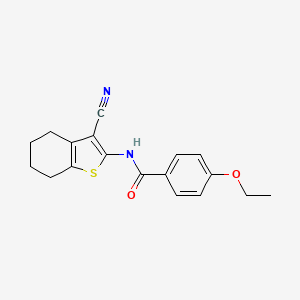
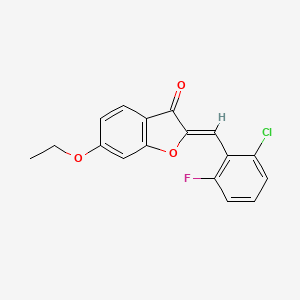
![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)
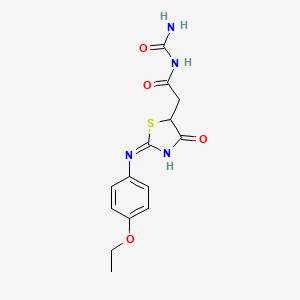
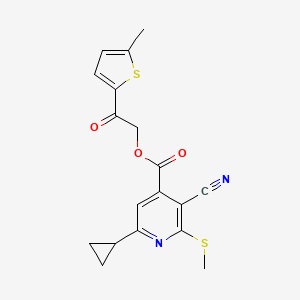
![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
![N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2510407.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)